2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol

Description

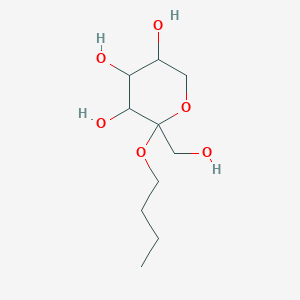

2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol is a glycoside derivative characterized by a central oxane (pyranose) ring substituted with a hydroxymethyl group at position 2 and a butoxy group at position 2. This structural motif places it within a broader class of glycosides, which are critical in biological systems for their roles in energy storage, signaling, and metabolic regulation.

Properties

Molecular Formula |

C10H20O6 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2-butoxy-2-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C10H20O6/c1-2-3-4-15-10(6-11)9(14)8(13)7(12)5-16-10/h7-9,11-14H,2-6H2,1H3 |

InChI Key |

NAJPAGUETSZHOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1(C(C(C(CO1)O)O)O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol typically involves the reaction of butyl alcohol with a suitable oxane precursor under controlled conditions. One common method is the acid-catalyzed reaction of butyl alcohol with 2,3,4,5-tetrahydroxymethyl oxane. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of butoxy-oxane ketones or aldehydes.

Reduction: Formation of butoxy-oxane alcohols.

Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, affecting their structure and function. The butoxy group can interact with hydrophobic regions of proteins or membranes, influencing their activity.

Comparison with Similar Compounds

Table 2: Comparison with SGLT2 Inhibitors

*Calculated using average atomic weights.

Terpene and Alkaloid Glycosides

Ginsenosides (e.g., Compound K, Rg3) and 2-(Hydroxymethyl)-6-[4-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)butan-2-yloxy]oxane-3,4,5-triol () combine oxane rings with terpene or alkaloid aglycones. These compounds often exhibit immunomodulatory or anticancer effects. For instance, Ginsenoside Rg3 (C₄₂H₇₂O₁₃) has a molecular weight of 785 g/mol and is insoluble in water, contrasting with smaller phenolic glycosides that may have better solubility .

Table 3: Comparison with Terpene Glycosides

Simpler Oxane Derivatives

Compounds like 2-Methoxy-6-methyloxane-3,4,5-triol (C₇H₁₄O₅, 178.18 g/mol) and 2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol (C₈H₁₆O₅S, 248.28 g/mol) demonstrate how minor substituent changes alter physicochemical properties. The methoxy and ethylsulfanyl groups reduce polarity compared to hydroxymethyl or butoxy derivatives, impacting solubility and reactivity .

Key Research Findings and Implications

Structural Flexibility : The oxane ring accommodates diverse substituents, enabling tailored biological activities (e.g., antidiabetic vs. antioxidant effects) .

Metabolic Fate : Glycosides like pelargonidin derivatives undergo enzymatic modifications (e.g., acetylation) during absorption, suggesting analogous pathways for 2-butoxy analogs .

Solubility Challenges : Bulkier substituents (e.g., in SGLT2 inhibitors) often reduce water solubility, necessitating formulation strategies for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.